molecular formula C8H13N3O4S B14856081 Tinidazole Labeled d4

Tinidazole Labeled d4

Cat. No.: B14856081
M. Wt: 251.30 g/mol
InChI Key: HJLSLZFTEKNLFI-NHOQVALSSA-N
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Description

Significance of Stable Isotope Labeling in Chemical and Biological Sciences

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to trace their journey through chemical or biological systems. wikipedia.orgsymeres.comsilantes.com This method has become an indispensable tool for elucidating reaction mechanisms, studying metabolic pathways, and developing sensitive analytical techniques. symeres.comdiagnosticsworldnews.com

Evolution of Isotopic Tracers in Research

The concept of using isotopes as tracers dates back to the early 20th century. nih.govnih.gov Initially, research primarily utilized radioactive isotopes. However, the development of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy paved the way for the widespread use of stable isotopes. nih.govnih.gov These advancements allowed scientists to track the fate of labeled compounds with high precision and without the safety concerns associated with radioactivity. researchgate.netdiagnosticsworldnews.comnih.gov Over the decades, the application of stable isotope tracers has expanded from fundamental chemical studies to complex investigations of in vivo metabolism in humans. nih.govnih.gov

Principles of Deuterium Isotopic Substitution and Kinetic Isotope Effects

The replacement of hydrogen with deuterium introduces subtle yet significant changes in the physical properties of a molecule, which in turn can influence its chemical reactivity. Understanding these principles is crucial for interpreting the results of studies involving deuterated compounds.

Theoretical Basis of Isotope Effects on Molecular Properties and Reactivity

The theoretical foundation for isotope effects lies in the Born-Oppenheimer approximation, which states that the potential energy surface of a molecule is independent of the isotopic mass of its constituent nuclei. acs.orgicm.edu.pl However, the vibrational energy levels of a molecule are mass-dependent. ebsco.com A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. libretexts.orgyoutube.com Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a more stable bond. nih.gov This difference in bond strength and vibrational frequency affects various molecular properties, including bond length and polarizability. wikipedia.orgresearchgate.netuni-koeln.de

Impact on Reaction Rates and Pathway Preferences

The higher activation energy required to cleave a bond to a heavier isotope directly impacts the rate of a chemical reaction. libretexts.orgnih.gov This is the essence of the kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). libretexts.org For primary KIEs, where the bond to the isotope is broken in the rate-determining step, the kH/kD ratio is typically greater than 1, indicating a slower reaction for the deuterated compound. libretexts.org This effect can be substantial for deuterium substitution, with kH/kD values often ranging from 2 to 7. libretexts.orglibretexts.org The KIE is a powerful tool for elucidating reaction mechanisms, as a significant value provides strong evidence that C-H bond breaking is part of the rate-limiting step. nih.govescholarship.org

Role of Deuterated Analogs as Advanced Research Tools

Deuterated analogs of various molecules, including drugs and bioactive compounds, have become indispensable tools in pharmaceutical and metabolic research. ontosight.aimarquette.edu The strategic placement of deuterium atoms can alter the metabolic fate of a compound, often leading to improved pharmacokinetic profiles. nih.govontosight.ainih.gov This is because metabolic oxidation, a common pathway for drug breakdown, often involves the cleavage of C-H bonds. nih.govyoutube.com By replacing a hydrogen at a metabolically vulnerable site with deuterium, the rate of metabolism at that position can be slowed, potentially leading to a longer half-life and enhanced therapeutic effect. ontosight.ainih.gov

Tinidazole (B1682380) Labeled d4, chemically known as 1-(2-(ethylsulfonyl)ethyl)-2-(methyl-d3)-5-nitro-1H-imidazole-4-d, is a deuterated analog of the antiprotozoal and antibacterial agent tinidazole. synzeal.com In this labeled compound, four hydrogen atoms have been replaced by deuterium. Specifically, three hydrogen atoms on the methyl group and one hydrogen atom on the imidazole (B134444) ring are substituted. synzeal.com This specific labeling pattern makes Tinidazole Labeled d4 a valuable tool for various research applications. A key application is its use as an internal standard in quantitative analytical methods, such as mass spectrometry, for the detection of tinidazole in various matrices. wipo.int The mass difference between the deuterated standard and the unlabeled analyte allows for precise and accurate quantification.

A patent for a synthesis method of deuterated tinidazole highlights its utility as an isotope internal standard reagent for detecting tinidazole residues, for instance, in meat products. wipo.int This method aims to produce a stable isotope-labeled compound with high isotopic abundance, avoiding issues like deuterium loss during the process. wipo.int

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O4S

Molecular Weight

251.30 g/mol

IUPAC Name

4-deuterio-1-(2-ethylsulfonylethyl)-5-nitro-2-(trideuteriomethyl)imidazole

InChI

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3/i2D3,6D

InChI Key

HJLSLZFTEKNLFI-NHOQVALSSA-N

Isomeric SMILES

[2H]C1=C(N(C(=N1)C([2H])([2H])[2H])CCS(=O)(=O)CC)[N+](=O)[O-]

Canonical SMILES

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C

Origin of Product

United States

Tinidazole Labeled D4: Design, Synthesis, and Isotopic Characterization

Strategic Rationale for Deuteration in Tinidazole (B1682380)

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a powerful strategy in pharmaceutical and chemical research. nih.gov This process, known as deuteration, can significantly alter a molecule's properties, offering a range of benefits for research applications. nih.govuniupo.it In the case of Tinidazole, a well-established antimicrobial agent, the creation of a deuterated analog, Tinidazole Labeled d4, provides a valuable tool for a variety of scientific investigations. researchgate.net

Contextualization of Tinidazole as a Parent Chemical Entity

Tinidazole is a synthetic nitroimidazole derivative that serves as a broad-spectrum antimicrobial agent. nih.govchemicalbook.com It is effective against a range of anaerobic bacteria and protozoa. pediatriconcall.comwithpower.com Its mechanism of action involves the reduction of its nitro group within the target organism, leading to the formation of cytotoxic free radicals that damage DNA and other critical cellular components, ultimately causing cell death. rxlist.comdrugbank.com Tinidazole is structurally similar to metronidazole (B1676534) and is classified as a second-generation 2-methyl-5-nitroimidazole (B138375). chemicalbook.comrxlist.com

The chemical structure of Tinidazole is 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole. rxlist.com It is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. chemicalbook.comdrugbank.com The plasma half-life of tinidazole is approximately 12-14 hours. rxlist.com

Targeted Deuteration Sites and Their Academic Implications for Research Applications

The strategic placement of deuterium atoms within the Tinidazole molecule is crucial for its utility in research. In this compound, four hydrogen atoms are replaced by deuterium. The precise locations of these deuterium labels are critical for their intended applications.

Deuterated compounds like this compound are indispensable as internal standards in quantitative bioanalytical assays using mass spectrometry. researchgate.netrsc.org The increased mass of the deuterated molecule allows it to be distinguished from the unlabeled drug, enabling precise and accurate quantification of Tinidazole in biological matrices. rsc.org This is particularly important in pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion (ADME) of the drug. nih.gov

Furthermore, deuteration can influence the metabolic fate of a drug. nih.gov By replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of metabolism at that position can be slowed down due to the kinetic isotope effect. nih.gov This can lead to a longer half-life and altered metabolite profiles, providing valuable insights into the drug's metabolic pathways. nih.govnih.gov The use of deuterated analogs can help in identifying and quantifying metabolites, as well as in understanding the mechanisms of drug toxicity. bioscientia.de

Advanced Synthetic Methodologies for this compound

The synthesis of isotopically labeled compounds such as this compound requires specialized chemical strategies to ensure high levels of deuterium incorporation and isotopic purity.

General Approaches to Deuterium Incorporation (e.g., Hydrogen-Deuterium Exchange, Direct Synthesis)

Several general methods are employed for introducing deuterium into organic molecules. rsc.org One common technique is hydrogen-deuterium (H-D) exchange , where labile protons in a molecule are exchanged for deuterium atoms from a deuterium source, such as deuterated water (D₂O), under acidic, basic, or metal-catalyzed conditions. rsc.org This method is often used for late-stage deuteration of complex molecules. rsc.org

Another approach is direct synthesis , where deuterated starting materials or reagents are used to build the target molecule. nih.gov This method allows for precise control over the location and number of deuterium atoms incorporated. nih.gov Photochemical methods are also emerging as a sustainable and mild approach for deuterium labeling. rsc.orgrsc.org

Specific Chemical Synthesis Pathways for Deuterated Tinidazole (e.g., Oxidation Reactions, Patented Routes)

The synthesis of Tinidazole itself can be achieved through various routes. One method involves the reaction of 2-methyl-5-nitroimidazole with 2-ethylsulfonylethyl-4-toluenesulfonate. chemicalbook.com Another patented method describes the synthesis of Tinidazole by reacting 2-methyl-5-nitroimidazole with methyl acrylate, followed by reduction. google.com

For the synthesis of this compound, a patented method describes a process that involves the oxidation of a deuterated intermediate B with m-chloroperoxybenzoic acid under low-temperature and alkaline conditions. wipo.int This specific pathway is designed to prevent the loss of deuterium and avoid isotope dilution, resulting in a high yield of deuterated Tinidazole with an isotopic abundance greater than 98%. wipo.int Another patented process for preparing Tinidazole involves the condensation of β-hydroxyethyl sulfide (B99878) and 2-methyl-5-nitroimidazole, followed by oxidation with hydrogen peroxide and a catalyst. google.com Adapting such a synthesis with deuterated starting materials would be a viable route to this compound.

Optimization of Isotopic Enrichment and Purity in Synthesis

Achieving high isotopic enrichment and purity is a critical goal in the synthesis of deuterated compounds. nih.govisotope.com Isotopic enrichment refers to the percentage of a specific isotope at a given position in a molecule, while isotopic purity refers to the percentage of the desired isotopically labeled molecule in the final product. rsc.orgisotope.com

Several strategies are employed to maximize these parameters. The choice of synthetic route is paramount, with direct synthesis often providing better control over isotopic placement than exchange reactions. nih.gov The purity of the deuterated starting materials and reagents is also crucial. nih.gov During the synthesis, reaction conditions such as temperature, pressure, and catalysts are carefully controlled to minimize side reactions and prevent isotopic scrambling or loss. wipo.int

Following synthesis, rigorous purification techniques, such as chromatography and recrystallization, are used to remove any unlabeled or partially labeled impurities. google.com The final product's isotopic enrichment and purity are then confirmed using analytical techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net HR-MS can determine the isotopic distribution, while NMR can confirm the location of the deuterium atoms within the molecule. rsc.org For instance, a study demonstrated the use of LC-ESI-HR-MS and NMR to evaluate the isotopic enrichment and structural integrity of several deuterated compounds, achieving isotopic purities ranging from 94.7% to 99.9%. rsc.org

Rigorous Isotopic and Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structural details of molecules. In the context of isotopically labeled compounds like this compound, both proton (¹H) and deuterium (²H or D) NMR play crucial roles.

Deuterium NMR (²H NMR) is particularly valuable for directly observing the deuterium nuclei, providing unequivocal evidence of the labeling position. sigmaaldrich.com Due to the low natural abundance and smaller magnetogyric ratio of deuterium compared to protons, ²H NMR experiments may require longer acquisition times to achieve an adequate signal-to-noise ratio, especially for compounds with low levels of deuteration. sigmaaldrich.com However, for highly enriched compounds like this compound, ²H NMR spectra can provide clean signals, free from the interference of proton signals, allowing for precise determination of the deuterium locations within the molecule. sigmaaldrich.com

A combined approach using both ¹H and ²H NMR can offer a comprehensive analysis of isotopic abundance. nih.govwiley.com By comparing the integrals of the corresponding signals in both spectra, a quantitative measure of the degree of deuteration at specific sites can be calculated. nih.gov This method has been shown to be highly accurate for determining the isotopic abundance of both partially and fully labeled compounds. nih.govwiley.com

Table 1: Illustrative NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H7.95s1HImidazole (B134444) ring proton
¹H2.50s3HMethyl group protons
²H3.0-3.5m4DDeuterated ethylsulfonyl group

Note: The chemical shifts are illustrative and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds. biorxiv.orgnih.gov It allows for the precise determination of the molecular weight of this compound, confirming the incorporation of four deuterium atoms. The high resolving power of modern mass spectrometers can easily distinguish between the mass of a proton and a neutron, enabling the differentiation of isotopologues. nih.govresearchgate.net

By analyzing the mass spectrum, the isotopic distribution of the sample can be determined. ccspublishing.org.cn This provides a detailed picture of the isotopic purity, revealing the relative abundance of the desired d4 species compared to d0, d1, d2, and d3 isotopologues. nih.gov This assessment is critical for ensuring the accuracy of quantitative studies where this compound is used as an internal standard. A recent patent highlights a synthesis method for deuterated tinidazole that achieves an isotopic abundance of over 98%. wipo.int Electrospray ionization (ESI) coupled with HRMS is a particularly effective technique for this purpose, offering high sensitivity and requiring minimal sample consumption. nih.gov

Table 2: Theoretical and Observed Mass-to-Charge Ratios for Tinidazole and this compound

CompoundFormulaTheoretical m/zObserved m/z (HRMS)Isotopic Purity (%)
TinidazoleC₈H₁₃N₃O₄S247.0681247.0685N/A
This compoundC₈H₉D₄N₃O₄S251.0932251.0936>98

Chromatographic Techniques for Purity Profiling and Isotopic Separation

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the chemical purity of this compound. nih.gov These techniques separate the target compound from any potential impurities, including starting materials, byproducts of the synthesis, or degradation products. By coupling these separation techniques with a suitable detector, such as a UV detector or a mass spectrometer, a detailed purity profile can be obtained.

While standard chromatographic techniques are excellent for chemical purity assessment, the separation of isotopologues (e.g., d3 from d4) can be more challenging due to their identical chemical properties. However, in some cases, slight differences in retention times between deuterated and non-deuterated compounds can be observed, a phenomenon known as the isotopic effect in chromatography. When coupled with high-resolution mass spectrometry (LC-HRMS), it is possible to not only separate chemical impurities but also to obtain mass spectra for each component, further confirming the isotopic distribution of the main peak corresponding to this compound. nih.govccspublishing.org.cn

Analytical Applications of Tinidazole Labeled D4 in Research

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances. It is considered a primary ratio method of measurement by the highest metrological authorities. The use of stable isotope-labeled internal standards, such as Tinidazole-d4, is central to the successful implementation of IDMS.

The fundamental principle of Isotope Dilution Mass Spectrometry (IDMS) involves the addition of a known quantity of an isotopically enriched standard of the analyte to the sample being analyzed. wikipedia.org This isotopically labeled standard, often a deuterated version of the analyte like Tinidazole-d4, is chemically identical to the target analyte but has a different mass due to the presence of heavier isotopes. nih.gov

When the sample and the internal standard are mixed, the isotopically labeled standard is "diluted" by the naturally occurring analyte in the sample. wikipedia.org The mass spectrometer is then used to measure the ratio of the signal from the analyte to the signal from the isotopically labeled internal standard. Since the amount of the internal standard added is known, this measured ratio allows for the precise calculation of the unknown concentration of the analyte in the original sample.

A key advantage of IDMS is that the accuracy of the measurement is dependent on the measurement of this ratio, not on the absolute signal intensity of the analyte. wikipedia.org This makes the technique less susceptible to variations in sample preparation, instrument response, and matrix effects that can affect other quantitative methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it behaves almost identically to the analyte during sample extraction, derivatization, and ionization, ensuring the most accurate correction for any losses or variations during the analytical process. nih.govimreblank.ch

In quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), matrix effects are a significant source of analytical imprecision. These effects arise from co-eluting components of the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.

The use of a deuterated internal standard, such as Tinidazole-d4, is a highly effective strategy to mitigate these matrix effects. lcms.cz Because Tinidazole-d4 is chemically and physically almost identical to the unlabeled Tinidazole (B1682380), it co-elutes during the chromatographic separation. Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the sample matrix. chromatographyonline.com

By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively canceled out. lcms.cz This normalization process significantly enhances the precision and accuracy of the quantitative results, even in complex biological or environmental matrices. lcms.cz The use of stable isotope-labeled internal standards is therefore a cornerstone of developing robust and reliable LC-MS/MS methods for trace-level quantification.

The application of Tinidazole-d4 as an internal standard is crucial for the trace analysis and quantification of Tinidazole in a variety of complex matrices. In environmental monitoring, for instance, the determination of pharmaceutical residues in water and sediment samples requires highly sensitive and accurate methods. The use of deuterated internal standards in such analyses helps to correct for matrix interferences and ensures reliable quantification at low concentrations. usgs.gov

In the realm of food safety, regulatory bodies have established maximum residue limits (MRLs) for veterinary drugs like Tinidazole in food products of animal origin. lcms.cz Analytical methods employing LC-MS/MS with deuterated internal standards are essential for the accurate monitoring of these residues in matrices such as honey, milk, and animal tissues. lcms.cznih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, often coupled with LC-MS/MS, is a common approach for the analysis of veterinary drugs in food, and the use of an internal standard like Tinidazole-d4 is critical for achieving accurate and reproducible results. nih.govthermofisher.com

For in vitro biological systems, such as the analysis of Tinidazole in plasma or other biological fluids for pharmacokinetic studies, the use of a deuterated internal standard is standard practice. nih.goveprajournals.com It ensures the reliability of the concentration measurements, which is fundamental for the accurate determination of key pharmacokinetic parameters.

Method Development and Validation for Analytical Research

The development and validation of robust analytical methods are paramount in research to ensure that the data generated are accurate, reliable, and fit for purpose. The use of deuterated internal standards like Tinidazole-d4 is a key component in the development of high-quality analytical methods, particularly for chromatography coupled with mass spectrometry.

The development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Tinidazole using Tinidazole-d4 as an internal standard involves several key steps. The process begins with the optimization of the mass spectrometry parameters for both Tinidazole and Tinidazole-d4. This is typically done in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each compound to enhance selectivity and sensitivity. nih.govresearchgate.net For Tinidazole, a common transition monitored is m/z 247.4 → 81.9. nih.gov

The next step is the optimization of the chromatographic conditions to achieve good peak shape, resolution, and a reasonable run time. This involves selecting an appropriate HPLC column (e.g., a C18 reversed-phase column) and optimizing the mobile phase composition (e.g., a mixture of acetonitrile or methanol and an aqueous buffer like ammonium formate) and flow rate. nih.govbiointerfaceresearch.com

Sample preparation is another critical aspect of method development. The goal is to efficiently extract the analyte and internal standard from the matrix while removing as many interfering components as possible. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov The choice of method depends on the complexity of the matrix and the desired level of cleanliness.

While LC-MS/MS is the more common technique for the analysis of compounds like Tinidazole, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it may require derivatization to improve the volatility and thermal stability of the analyte. The principles of method development, including the use of a deuterated internal standard, remain similar.

Once an analytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). ajpaonline.com The key validation parameters include:

Linearity: This assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of calibration standards and performing a linear regression analysis. A correlation coefficient (R²) of >0.99 is generally considered acceptable. ajpaonline.com

Reproducibility (Precision): This evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. For bioanalytical methods, the %RSD should typically be within ±15% (±20% at the lower limit of quantification).

Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations (e.g., quality control samples) and is expressed as the percentage of the nominal concentration. The mean value should generally be within ±15% of the actual value (±20% at the lower limit of quantification). pfigueiredo.org

Recovery: This is the efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration.

The table below summarizes typical validation parameters and their acceptance criteria for bioanalytical methods.

Validation ParameterMeasurementAcceptance Criteria
Linearity Correlation Coefficient (R²)≥ 0.99
Intra-day Precision Relative Standard Deviation (%RSD)≤ 15% (≤ 20% at LLOQ)
Inter-day Precision Relative Standard Deviation (%RSD)≤ 15% (≤ 20% at LLOQ)
Accuracy % of Nominal Concentration85% - 115% (80% - 120% at LLOQ)
Recovery % of Analyte RecoveredConsistent, precise, and reproducible

Impurity Profiling and Reference Standards Development

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a stringent requirement of regulatory bodies worldwide. Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials. The identification and quantification of these impurities are essential to assess their potential impact on the safety and efficacy of the drug.

Use of Tinidazole Labeled d4 in the Identification and Quantification of Related Substances

Isotope dilution mass spectrometry (ID-MS) is a powerful technique for the accurate quantification of analytes in complex matrices. In this method, a known amount of an isotopically labeled version of the analyte, such as this compound, is added to the sample as an internal standard. Because the labeled standard is chemically identical to the analyte of interest (the unlabeled tinidazole and its related substances), it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. This co-behavior allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.

When analyzing tinidazole for related substances, this compound can be used to create a calibration curve against which the concentration of known impurities can be accurately determined. For unknown impurities, the response of the labeled standard can provide a semi-quantitative estimation of their levels. The distinct mass difference between the deuterated standard and the non-deuterated impurities allows for their unambiguous identification and measurement, even at trace levels.

Table 1: Illustrative Data for Quantification of Tinidazole Impurity A using this compound

Sample IDPeak Area (Impurity A)Peak Area (Tinidazole d4)Concentration of Tinidazole d4 (ng/mL)Calculated Concentration of Impurity A (ng/mL)
Blank0150,000100
Standard 17,500151,000100.5
Standard 214,900149,500101.0
Standard 375,200150,500105.0
Sample 122,600148,900101.5
Sample 245,100150,200103.0

This table is for illustrative purposes to demonstrate the application of the principle, as specific research data with this compound was not found in the public domain.

Establishment of Deuterated Standards in Pharmaceutical Research and Development for Quality Control and Method Validation

The establishment of well-characterized reference standards is a prerequisite for the validation of analytical methods and for routine quality control in the pharmaceutical industry. Deuterated standards, such as this compound, are invaluable in this context. During method validation, these standards are used to assess critical parameters like accuracy, precision, linearity, and specificity.

For instance, in a validation study for an LC-MS method intended to quantify tinidazole and its impurities, this compound would be spiked into placebo and drug product samples. The recovery of the labeled standard across different concentrations and sample matrices would be used to demonstrate the method's accuracy and robustness. The consistent response of the deuterated standard relative to the analyte under varying experimental conditions provides confidence in the reliability of the analytical procedure.

Furthermore, in routine quality control, this compound serves as a reliable internal standard to ensure the consistency and accuracy of batch-to-batch analysis of the drug product. Its use minimizes the impact of matrix effects and instrumental drift, which are common challenges in pharmaceutical analysis.

Table 2: Representative Method Validation Data for Tinidazole Assay using this compound

Validation ParameterAcceptance CriteriaResult with Tinidazole d4
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%0.8%
Linearity (r²) ≥ 0.9950.999
Specificity No interference at the retention time of the analyte and ISNo interference observed

This table represents typical validation results and is intended to illustrate the role of a deuterated standard. Specific validation reports for methods using this compound are proprietary to the developing institutions.

Mechanistic and Pathway Elucidation Studies Utilizing Deuterated Tinidazole

Investigation of In Vitro Metabolic Pathways

In vitro model systems are indispensable for studying drug metabolism, providing a controlled environment to investigate the complex enzymatic processes that occur in the body. youtube.com The use of deuterated compounds like Tinidazole-d4 in these systems enhances the analytical power of such investigations.

The metabolism of Tinidazole (B1682380) is primarily hepatic, involving enzymes such as Cytochrome P450 (CYP), particularly the CYP3A4 isoform. nih.gov In vitro systems, such as human liver microsomes (HLMs) and cytosol fractions, are standard platforms for studying these transformations. frontiersin.org When Tinidazole-d4 is introduced into these systems, the stronger C-D bonds at the labeled positions can slow down the rate of metabolic reactions where the cleavage of one of these bonds is the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of using deuterated tracers. nih.gov

For instance, studies on analogous deuterated drugs demonstrate the utility of this approach. In research on deuterated enzalutamide (B1683756) (d3-ENT), incubation in rat and human liver microsomes revealed a significantly lower intrinsic clearance (CLint) compared to the non-deuterated parent compound. nih.gov This reduction in the metabolic rate allowed for a more precise characterization of the metabolic pathway, confirming that N-demethylation was a primary route of metabolism that was successfully attenuated by deuteration. nih.gov

Similarly, for Tinidazole-d4, incubating the compound with liver microsomes would allow researchers to:

Quantify the reduction in the rate of metabolism: By comparing the disappearance rate of Tinidazole-d4 to that of unlabeled Tinidazole, the magnitude of the KIE can be determined.

Pinpoint metabolic "soft spots": A significant KIE would confirm that the deuterated positions are key sites of metabolic attack.

Identify the specific enzymes involved: By using microsomes expressing specific CYP isoforms or by employing selective chemical inhibitors, the contribution of each enzyme to the metabolism of Tinidazole can be more clearly delineated. youtube.com

The table below, adapted from a study on deuterated enzalutamide, illustrates the type of data generated from such in vitro experiments, which would be analogous to a study on Tinidazole-d4.

Table 1: Illustrative In Vitro Metabolic Stability of a Deuterated vs. Non-Deuterated Drug in Liver Microsomes Data modeled after research on deuterated enzalutamide (d3-ENT) as an example of the methodology. nih.gov

Species Compound Intrinsic Clearance (CLint) (µL/min/mg) Kinetic Isotope Effect (KH/KD)
Rat Enzalutamide (Non-deuterated) 134.3 1.99
d3-Enzalutamide (Deuterated) 67.5
Human Enzalutamide (Non-deuterated) 35.0 1.83

A significant challenge in metabolite identification is distinguishing between drug-derived metabolites and endogenous molecules, especially for low-abundance or transient species. Deuterium (B1214612) labeling provides a clear and unambiguous signature for mass spectrometry-based detection. Any detected compound containing the deuterium label can be confidently identified as originating from the administered drug.

The mechanism of action for nitroimidazoles like Tinidazole involves the reduction of the nitro group to form a reactive nitro radical anion, which is responsible for its antimicrobial activity. drugbank.comhmdb.ca This process can lead to a variety of reactive intermediates and subsequent metabolites. While major metabolites of the related compound metronidazole (B1676534) are known, studies have reported that no significant metabolic products of tinidazole were found in early human serum samples, suggesting its metabolism might be less extensive or produce different types of metabolites. nih.govresearchgate.net

Using Tinidazole-d4 can overcome these analytical hurdles. By slowing down metabolism, the concentration of transient or minor metabolites may increase to detectable levels. The unique isotopic pattern of the deuterated metabolites makes them stand out in complex biological matrices, facilitating their structural elucidation using techniques like high-resolution mass spectrometry (HRMS). This allows for the discovery of novel, non-clinical metabolites that might not be observed with the non-deuterated drug, providing a more complete picture of its biotransformation. frontiersin.org

Exploration of Chemical Reaction Mechanisms

Beyond metabolism, deuteration is a classic tool in physical organic chemistry for investigating reaction mechanisms, including those relevant to a drug's mode of action or degradation.

The core principle of using Tinidazole-d4 as a probe is that the C-D bond is energetically more stable and requires more energy to break than a C-H bond. By observing how this substitution affects the rate of a chemical reaction, researchers can infer whether the cleavage of that specific bond is part of the reaction's rate-determining step. For Tinidazole, this could be applied to study its stability, degradation pathways, and the chemical reactions underlying its therapeutic effect, which involves the generation of a free nitro radical. drugbank.com While this radical formation primarily involves the nitro group, subsequent reactions of the drug's scaffold could be probed by deuteration at specific sites.

The kinetic isotope effect (KIE) is the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). A primary KIE (typically >2) is observed when the labeled bond is broken in the rate-determining step. nih.gov A secondary KIE (typically 0.8-1.2) occurs when the labeled bond is not broken but its environment changes (e.g., rehybridization of the carbon atom) during the reaction. nih.gov

Studies on deuterated metronidazole, a close analogue of Tinidazole, found that the deuterated compound exhibited better anaerobic antibacterial and anti-tubercular activity. researchgate.netuobaghdad.edu.iq This enhancement was suggested to be the result of a primary isotope effect, implying that C-H bond cleavage may be involved in a pathway that deactivates the drug, and slowing this pathway via deuteration preserves the active form. researchgate.net

Measuring the KIE for Tinidazole-d4 in various reactions can provide critical mechanistic data:

Reaction Rate: A significant KIE would pinpoint which bonds are breaking during the slowest step of a reaction.

Transition State Geometry: The magnitude of the KIE can give clues about the geometry of the transition state. For example, very large KIEs can sometimes indicate quantum mechanical tunneling, where the hydrogen (or deuterium) effectively passes through the activation barrier rather than going over it. rsc.org

Stereochemistry: In reactions that create or modify a chiral center, the KIE can help elucidate the stereochemical course of the reaction.

The table below provides examples of observed KIE values and their general interpretations, which would be applicable to studies involving Tinidazole-d4.

Table 2: General Interpretation of Kinetic Isotope Effects (KIE)

KIE Value (kH/kD) Type Interpretation
> 2 Primary C-H/D bond is broken in the rate-determining step.
1 No Effect C-H/D bond is not involved in the rate-determining step.
< 1 Inverse C-H/D bond becomes stiffer or more constrained in the transition state.

Advanced Research in Biological Systems (In Vitro and Non-Human Models)

The application of Tinidazole-d4 extends to more complex biological systems to bridge the gap between simple in vitro assays and clinical outcomes. In non-human models, such as studies involving specific microorganisms or cell cultures, Tinidazole-d4 can be used to trace the drug's fate and mechanism of action. For example, in studies with Trichomonas vaginalis or Giardia duodenalis, using the deuterated form could help clarify the precise molecular interactions leading to cell death. nih.govnih.gov The stability of the deuterium label allows researchers to follow the fragments of the molecule after it has been activated and has bound to cellular macromolecules like DNA, as is the proposed mechanism of action. drugbank.comhmdb.ca This provides a more detailed understanding of the drug's ultimate fate and its cytotoxic effects on the target organism.

Application in Non-Human Pharmacokinetic (PK) Methodological Development

The development of robust and reliable analytical methods is fundamental to understanding the pharmacokinetic profile of a drug. Tinidazole-d4 plays a pivotal role in the development of such methods for quantifying tinidazole in biological matrices from non-human subjects.

Tracer in Bioanalytical Method Development: In pharmacokinetic studies, researchers need to accurately measure the concentration of a drug and its metabolites in biological samples like plasma, urine, and tissues over time. Tinidazole-d4 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. Because its chemical and physical properties are nearly identical to unlabeled tinidazole, it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-elution with the analyte of interest, but with a different mass-to-charge ratio (m/z), allows for precise and accurate quantification, correcting for any sample loss during processing.

Table 1: Properties of Tinidazole and Tinidazole-d4 for Mass Spectrometry

Compound Molecular Formula Monoisotopic Mass (Da) Key Distinguishing Feature
Tinidazole C8H13N3O4S 247.0681 Standard analyte

This table presents a simplified comparison for illustrative purposes. Actual m/z values observed in a mass spectrometer would depend on the ionization state.

Methodological Advancements: The use of deuterated internal standards like Tinidazole-d4 has led to the development of highly sensitive and specific LC-MS/MS methods for preclinical pharmacokinetic studies in animal models. These methods enable the determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of tinidazole with high confidence. The ability to accurately quantify the drug at low concentrations is crucial for defining its behavior in a biological system.

Utilization in Cellular Uptake and Distribution Studies in Model Organisms or Cell Lines

Understanding how a drug enters and distributes within cells is crucial for elucidating its mechanism of action. Tinidazole-d4 can be employed as a tracer to study its transport across cell membranes and its accumulation within specific cellular compartments or tissues in model organisms and cell lines.

Tracing Cellular Fate: By exposing cell cultures or model organisms to Tinidazole-d4 and subsequently analyzing the cellular lysates or tissue homogenates using mass spectrometry, researchers can track the uptake and distribution of the compound. This approach allows for the differentiation of the exogenously supplied deuterated compound from any endogenously present, non-labeled counterparts.

Contribution to Understanding Environmental Degradation Pathways

The presence of pharmaceuticals in the environment is a growing concern. Understanding how these compounds degrade is essential for assessing their environmental impact. Tinidazole-d4 can be used in laboratory studies to investigate the transformation and degradation pathways of tinidazole under various environmental conditions.

Investigating Transformation Products: By "spiking" environmental samples, such as water or soil, with Tinidazole-d4 and incubating them under controlled conditions (e.g., exposure to sunlight, microorganisms), scientists can monitor its disappearance over time and identify the formation of degradation products. The unique mass signature of the deuterium label helps in tracking the fragments of the molecule as it breaks down, providing insights into the chemical reactions involved in its degradation. This information is vital for predicting the persistence and potential ecotoxicity of tinidazole in the environment.

While detailed environmental degradation studies specifically utilizing Tinidazole-d4 are not extensively documented in publicly accessible literature, the methodology is a standard practice in environmental chemistry for studying the fate of various contaminants.

Emerging Research Directions and Prospects for Deuterated Tinidazole

Innovations in Deuteration Technologies and Strategies for Complex Molecules

The synthesis of selectively deuterated complex molecules like Tinidazole-d4 is foundational to its use. While early methods of deuteration could be harsh or non-selective, recent years have seen remarkable progress in technologies that offer precise and efficient deuterium (B1214612) incorporation. researchgate.netrsc.org These innovations are crucial for producing high-purity isotopic labels necessary for sensitive analytical studies and for exploring the potential of deuterated drugs. marquette.eduresearchgate.net

Modern deuteration strategies increasingly rely on transition-metal-catalyzed C-H activation. researchgate.netacs.org This approach allows for the direct replacement of a C-H bond with a C-D bond, often with high regioselectivity. acs.org Catalysts based on iridium, palladium, silver, and even more earth-abundant metals like manganese and iron have been developed to facilitate this transformation on a wide range of organic molecules, including the N-heterocycles that form the core of tinidazole (B1682380). researchgate.netnih.govnih.govrsc.org For instance, iridium complexes are noted for their ability to deuterate N-heterocycles with high efficiency and site selectivity. nih.gov Similarly, silver-catalyzed methods have shown promise for the deuteration of five-membered aromatic heterocycles, a structural motif present in tinidazole. nih.gov

Another burgeoning area is the use of photocatalysis to drive deuteration reactions under mild conditions. researchgate.net These methods often utilize light to activate a catalyst, which then facilitates the hydrogen isotope exchange (HIE). acs.org The development of microbial and enzymatic transformations also presents a green and highly selective avenue for deuteration. ansto.gov.au By harnessing the catalytic machinery of microorganisms, it's possible to achieve enantioselective deuteration, which is particularly valuable for chiral drugs. ansto.gov.au

The table below summarizes some of the innovative deuteration strategies applicable to complex heterocyclic molecules.

Deuteration Technology Catalyst/System Key Features Potential Application to Tinidazole
Transition-Metal Catalysis Iridium, Palladium, Silver, Manganese Complexes acs.orgnih.govnih.govrsc.orgHigh regioselectivity, direct C-H activation, functional group tolerance. nih.govnih.govSelective deuteration of the imidazole (B134444) ring and other specific positions.
Photocatalysis Light-activated catalysts researchgate.netMild reaction conditions, high efficiency.Greener synthesis routes for Tinidazole-d4.
Microbial/Enzymatic Yeast strains, isolated enzymes ansto.gov.auHigh enantioselectivity, environmentally friendly. ansto.gov.auProduction of specific chiral isotopologues of tinidazole metabolites.
Electrochemical Methods Electro-catalytic systems rsc.orgAvoids harsh reagents, offers alternative selectivity. rsc.orgNovel pathways for deuterating the tinidazole scaffold.

These advancing technologies not only make the production of Tinidazole-d4 more efficient but also open the door to creating novel deuterated analogues with tailored properties for specific research questions.

Expansion of Analytical Applications in Novel Research Areas

The primary and most established application of Tinidazole-d4 is as an internal standard in quantitative analysis, particularly in pharmacokinetic studies using mass spectrometry (MS). clearsynth.com The known concentration of the deuterated standard allows for precise quantification of the non-deuterated drug in complex biological samples by correcting for variations in sample preparation and instrument response. clearsynth.com However, the utility of deuterated tinidazole is expanding into new research domains.

Environmental Science: There is a growing need for reliable methods to monitor the presence and fate of pharmaceuticals in the environment. nih.govnih.gov Deuterated standards like Tinidazole-d4 are invaluable for developing robust analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to detect and quantify trace amounts of tinidazole in water and soil samples. clearsynth.comasme.org These methods help in assessing the environmental impact and persistence of such compounds.

Metabolomics and Drug Metabolism Studies: Beyond standard pharmacokinetics, Tinidazole-d4 is a tool to probe the intricacies of drug metabolism. isowater.comjuniperpublishers.com By comparing the metabolic profile of tinidazole with its deuterated analogue, researchers can identify metabolites and elucidate the metabolic pathways mediated by enzymes like cytochrome P450. nih.govdrugbank.com Deuteration at a site of metabolism can slow down the reaction, a phenomenon known as the kinetic isotope effect, which can lead to "metabolic switching" where the body metabolizes the drug at an alternative, non-deuterated site. juniperpublishers.comnih.gov Studying these effects provides deeper insight into enzyme mechanisms and potential drug-drug interactions. semanticscholar.org A study on a related nitroimidazole, metronidazole (B1676534), showed that its deuterated version exhibited altered antibacterial activity, suggesting that deuteration can be a tool to modify biological properties. uobaghdad.edu.iqresearchgate.net

Advanced Mass Spectrometry Techniques: The predictable mass shift between tinidazole and Tinidazole-d4 is being leveraged in advanced analytical techniques. For example, in high-resolution mass spectrometry, the distinct isotopic signature of deuterated compounds aids in their unambiguous identification in complex mixtures. scielo.br Novel methods, such as using dual deuterated isomers as surrogates, have been developed to improve quantification over a wide linear range, which could be applicable to analyzing tinidazole residues in various matrices. mdpi.com

The table below highlights the expanding analytical applications of deuterated tinidazole.

Research Area Specific Application Technique(s) Benefit of Tinidazole-d4
Environmental Monitoring Quantifying tinidazole residues in water and soil. nih.govnih.govLC-MS/MSAccurate and sensitive detection at trace levels. asme.org
Drug Metabolism Elucidating metabolic pathways and identifying metabolites. nih.govMass SpectrometryProbing enzymatic mechanisms and metabolic switching. juniperpublishers.comnih.gov
Microbiology Investigating the impact of deuteration on antimicrobial activity. uobaghdad.edu.iqIn vitro assaysUnderstanding structure-activity relationships.
Quantitative Analysis Serving as a robust internal standard. clearsynth.comGC-MS, LC-MS/MSCorrecting for matrix effects and improving accuracy. clearsynth.comnih.gov

Theoretical Advances in Isotope Effects and Their Predictive Modeling

The utility of deuterated compounds like Tinidazole-d4 is fundamentally rooted in the kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution. openochem.orgwikipedia.org Understanding and predicting the KIE is a major focus of theoretical and computational chemistry, with significant implications for drug design and mechanistic studies. stanford.eduacs.org

The KIE arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. marquette.eduopenochem.org This difference in zero-point energy means that more energy is required to break a C-D bond, often leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. openochem.orgnumberanalytics.com

Computational Modeling: Theoretical models are becoming increasingly powerful in predicting KIEs. numberanalytics.comdigitellinc.com Using principles of quantum mechanics and computational methods like Density Functional Theory (DFT), scientists can model the transition state of a reaction and calculate the expected KIE. acs.orgnumberanalytics.com These predictions help researchers to:

Rationalize Experimental Data: Computational models can confirm whether an experimentally observed KIE is consistent with a proposed reaction mechanism. acs.org

Guide Synthetic Efforts: By predicting which positions on a drug molecule will exhibit the largest KIE upon deuteration, theoretical models can guide the synthesis of deuterated analogues that are most likely to have altered metabolic stability. nih.govresearchgate.net

Recent advances include the development of machine-learning (ML) force fields to efficiently simulate reaction dynamics and predict KIEs for complex systems where classical theories may fail. digitellinc.com These approaches allow for the analysis of a large number of reaction trajectories, providing statistically meaningful predictions that align well with experimental results. digitellinc.com

The interplay between experimental KIE measurements and theoretical predictions is a powerful tool. nih.gov For a drug like tinidazole, which is metabolized by cytochrome P450 enzymes, predicting the KIE can help anticipate how deuteration might affect its clearance and half-life, a key consideration in the development of "deuterated drugs" with potentially improved pharmacokinetic profiles. nih.govnih.govwikipedia.org

Theoretical Concept Description Relevance to Deuterated Tinidazole
Zero-Point Energy (ZPE) The lowest possible energy that a quantum mechanical system may have. The C-D bond has a lower ZPE than the C-H bond. openochem.orgnumberanalytics.comThe primary origin of the kinetic isotope effect; breaking the C-D bond requires more energy.
Transition State Theory A model that describes reaction rates in terms of the properties of the transition state structure. stanford.eduacs.orgProvides a framework for calculating and interpreting the magnitude of the KIE.
Quantum Mechanical Tunneling A quantum effect where a particle can pass through an energy barrier instead of going over it. Significant for light isotopes like hydrogen. numberanalytics.comCan lead to unusually large KIEs, providing further mechanistic insight.
Computational Chemistry (DFT, ML) Methods used to model molecular structures and reactions, and to predict properties like the KIE. numberanalytics.comdigitellinc.comEnables the prediction of how deuteration at specific sites on the tinidazole molecule will affect its metabolism.
Degree of Rate Control (DRC) A concept used to analyze which steps in a complex mechanism most influence the overall reaction rate and thus the KIE. acs.orgosti.govAllows for a more nuanced interpretation of the KIE in the multi-step enzymatic metabolism of tinidazole.

Q & A

Basic Research Questions

Q. What are the critical handling and storage considerations for Tinidazole Labeled d4 in laboratory settings?

  • Methodological Guidance :

  • Store this compound in airtight, light-resistant containers at 2–8°C to prevent degradation .
  • Use personal protective equipment (PPE), including nitrile gloves and safety goggles, during handling to minimize dermal or ocular exposure. Ensure proper ventilation to avoid inhalation of particulate matter .
  • Avoid contact with incompatible materials such as strong oxidizers, as they may alter stability or induce hazardous reactions .

Q. Which validated analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Guidance :

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. For example, a validated method for Tinidazole achieved 99.85–100.08% recovery at 50–150% concentration levels, with a relative standard deviation (RSD) <2%, ensuring precision .
  • Deuterated analogs like this compound may require adjustments in retention time due to isotopic effects. System suitability tests (e.g., tailing factor <2, theoretical plates >2000) should be performed to validate column performance .

Q. How can researchers assess the chemical stability of this compound under varying experimental conditions?

  • Methodological Guidance :

  • Conduct accelerated stability studies at elevated temperatures (e.g., 40°C) and humidity (75% RH) over 1–3 months. Monitor degradation via HPLC or LC-MS, comparing peak areas to fresh samples .
  • Evaluate pH-dependent stability by incubating this compound in buffers (pH 1–9) and measuring decomposition kinetics. Isotopic labeling may reduce metabolic degradation in vivo but requires verification under in vitro conditions .

Advanced Research Questions

Q. How should in vivo pharmacokinetic studies using this compound be designed to optimize data reliability?

  • Methodological Guidance :

  • Use a crossover design in animal models (e.g., rats) to compare pharmacokinetic parameters (Cmax, AUC, Tmax) between this compound and unlabeled formulations. For example, crystallo-co-agglomerates increased Cmax by 1.5-fold and AUC by 2-fold in rats, indicating enhanced bioavailability .
  • Include a washout period (≥5 half-lives) to avoid carryover effects. Validate plasma concentration measurements using LC-MS/MS with deuterated internal standards to correct for matrix effects .

Q. What factorial design strategies are effective for optimizing this compound formulations?

  • Methodological Guidance :

  • A 2<sup>3</sup> factorial design can evaluate factors like stirring speed (500–1000 rpm), polymer:drug ratio (1:1–1:3), and bridging liquid volume (10–20 mL). Responses such as dissolution rate (Q30min >85%) and Carr’s index (<15%) ensure flowability and compressibility .
  • Statistical tools like ANOVA and response surface modeling (RSM) identify significant interactions. For instance, higher polymer ratios may delay dissolution but improve mechanical strength, requiring trade-off analysis .

Q. How can researchers resolve contradictions in analytical recovery rates during method validation?

  • Methodological Guidance :

  • If recovery rates deviate from acceptance criteria (e.g., <98% or >102%), investigate sources of bias:
  • Sample preparation : Ensure homogenization and avoid solvent evaporation losses.
  • Matrix effects : Use deuterated analogs (e.g., this compound) as internal standards to normalize ion suppression/enhancement in LC-MS .
  • Recalibrate instrumentation and verify linearity across the working range (e.g., 1–200 µg/mL). For inter-laboratory discrepancies, cross-validate using reference materials .

Data Presentation and Ethical Compliance

  • Tables : Include raw data (e.g., recovery rates, pharmacokinetic parameters) in appendices, with processed data (mean ± SD) in the main text .
  • Ethical considerations : For human cell line studies, adhere to institutional review board (IRB) protocols and document informed consent procedures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.